molecular formula C15H21BO4 B2421496 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 2098425-81-9

2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B2421496
CAS No.: 2098425-81-9
M. Wt: 276.14
InChI Key: PPNPKEBRCYYSHT-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a chemical compound with the molecular formula C15H21BO4 and a molecular weight of 276.14 g/mol . This compound is characterized by the presence of an ethoxy group, a benzaldehyde moiety, and a dioxaborolane ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the reaction of 2-ethoxybenzaldehyde with tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst . The reaction is carried out under controlled conditions, often involving the use of inert atmospheres and specific temperature ranges to ensure the desired product’s formation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include 2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, 2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol, and various substituted derivatives depending on the specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in various chemical reactions. The presence of both the ethoxy group and the dioxaborolane ring allows for a wide range of synthetic applications, making it a valuable compound in organic chemistry .

Properties

IUPAC Name

2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-6-18-13-9-12(8-7-11(13)10-17)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNPKEBRCYYSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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